1-Chloro-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene
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Overview
Description
1-Chloro-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene is an organic compound with the molecular formula C11H13ClF2O. This compound is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and methyl groups, as well as a 2-methylpropoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-chloro-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Chloro-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds with this compound.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Chloro-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene has several applications in scientific research:
Biology and Medicine: The compound can be used in the development of pharmaceuticals and bioactive molecules, although specific applications may vary.
Mechanism of Action
The mechanism of action of 1-chloro-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene depends on the specific application and reaction it is involved in. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps . The molecular targets and pathways involved can vary based on the specific reaction and conditions.
Comparison with Similar Compounds
1-Chloro-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-2,4-difluorobenzene: This compound lacks the methyl and 2-methylpropoxy groups, making it less complex and potentially less reactive in certain reactions.
2,3-Difluoro-5-chloropyridine: This compound contains a pyridine ring instead of a benzene ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications.
Properties
IUPAC Name |
1-chloro-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF2O/c1-6(2)5-15-11-9(13)7(3)4-8(12)10(11)14/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPSJYLOUUZYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)OCC(C)C)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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